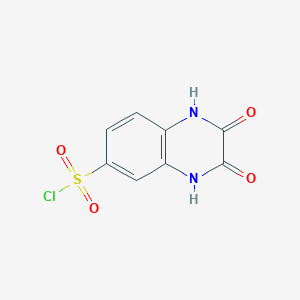

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHXFHCNOUEKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407238 | |

| Record name | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952-10-3 | |

| Record name | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride, a key intermediate in the development of various therapeutic agents. This compound serves as a versatile scaffold for the synthesis of a wide range of derivatives with potential applications in neuroprotection, cancer, and infectious diseases. This document outlines the primary synthetic pathway, provides detailed experimental protocols, summarizes key quantitative data, and visualizes the synthetic workflow and relevant biological pathways.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the cyclocondensation of o-phenylenediamine with oxalic acid to form the heterocyclic core, 1,4-dihydroquinoxaline-2,3-dione. The second step is an electrophilic aromatic substitution, specifically a chlorosulfonation reaction, which introduces the sulfonyl chloride functional group onto the benzene ring of the quinoxaline-2,3-dione intermediate.[1]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the intermediate and the final product.

Synthesis of 1,4-Dihydroquinoxaline-2,3-dione (Intermediate)

This procedure is adapted from a high-yield, conventional heating method.

Materials:

-

o-Phenylenediamine

-

Oxalic acid dihydrate

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve oxalic acid dihydrate (0.238 mol, 30 g) in 100 mL of deionized water and heat the solution.

-

To the hot solution, carefully add 4.5 mL of concentrated HCl.

-

In a separate beaker, prepare a solution of o-phenylenediamine (0.204 mol, 22 g) in a minimal amount of warm water.

-

Slowly add the o-phenylenediamine solution to the hot oxalic acid/HCl mixture.

-

Heat the reaction mixture to reflux and maintain for 20 minutes.

-

After the reflux period, cool the reaction mixture by placing the flask in an ice bath or by adding ice directly to the mixture.

-

A solid precipitate will form. Collect the solid by vacuum filtration.

-

Wash the collected solid thoroughly with cold deionized water.

-

Purify the crude product by recrystallization from ethanol to yield 1,4-dihydroquinoxaline-2,3-dione as white crystals.

Synthesis of this compound

This second step involves the chlorosulfonation of the previously synthesized 1,4-dihydroquinoxaline-2,3-dione.

Materials:

-

1,4-Dihydroquinoxaline-2,3-dione

-

Chlorosulfonic acid (ClSO₃H)

-

Crushed ice/ice water

Procedure:

-

In a fume hood, carefully add 1,4-dihydroquinoxaline-2,3-dione (0.05 mol) in small portions to an excess of chlorosulfonic acid (e.g., 4-5 molar equivalents) in a flask, while maintaining a low temperature with an ice bath.

-

Once the addition is complete, allow the mixture to stir at room temperature, then gently heat to 60-70°C for 2-3 hours to ensure the completion of the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

-

The resulting solid precipitate is collected by vacuum filtration.

-

The crude product is washed with copious amounts of cold water to remove any residual acid.

-

The product is then dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and characterization of the intermediate and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Melting Point (°C) | Appearance |

| 1,4-Dihydroquinoxaline-2,3-dione | C₈H₆N₂O₂ | 162.15 | Up to 98%[2] | >300[2] | White crystals |

| This compound | C₈H₅ClN₂O₄S | 260.65 | Good to high | Not consistently reported | Solid |

Table 1: Physical and Synthesis Data.

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | IR (KBr, cm⁻¹) |

| 1,4-Dihydroquinoxaline-2,3-dione | ~12.0 (br s, 2H, NH), ~7.0-7.2 (m, 4H, Ar-H) | Not detailed in snippets | N-H stretching, C=O stretching |

| This compound | Aromatic protons and NH protons expected. | Aromatic carbons and carbonyl carbons expected. | N-H, C=O, S=O stretching expected. |

Table 2: Spectroscopic Data Overview. Note: Detailed spectral assignments for the final product are not fully provided in the surveyed literature but can be found in spectral databases such as ChemicalBook.

Experimental Workflow and Biological Context

The synthesized this compound is a valuable starting material for creating libraries of novel compounds for biological screening.

Relevant Signaling Pathways

Derivatives of the quinoxaline-2,3-dione scaffold have been extensively studied for their biological activities, particularly as antagonists of glutamate receptors, which are implicated in excitotoxic neuronal cell death.

This antagonism prevents excessive calcium influx, thereby protecting neurons from excitotoxic damage. This mechanism is a key area of investigation for the treatment of epilepsy and other neurodegenerative disorders. Additionally, some quinoxaline derivatives have shown potential as anticancer agents through mechanisms that may include the inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) signaling.

Conclusion

The synthesis of this compound is a robust and high-yielding process that provides a crucial building block for medicinal chemistry and drug discovery. The straightforward two-step synthesis allows for the production of the core scaffold, which can then be readily functionalized to generate diverse libraries of compounds. The established link between quinoxaline-2,3-dione derivatives and significant biological targets, such as glutamate receptors, underscores the importance of this chemical entity in the development of new therapeutics. This guide provides the foundational knowledge for researchers to synthesize and utilize this valuable compound in their research endeavors.

References

An In-depth Technical Guide to the Chemical Properties of Quinoxaline-6-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of quinoxaline-6-sulfonyl chloride, a key intermediate in the synthesis of a wide range of biologically active compounds. This document details its synthesis, reactivity, and known physicochemical characteristics, offering valuable insights for its application in medicinal chemistry and drug discovery.

Core Chemical Properties

Quinoxaline-6-sulfonyl chloride is a reactive chemical intermediate valued for its ability to introduce the quinoxaline-6-sulfonyl moiety into various molecular scaffolds. This functional group is a common feature in compounds investigated for a range of therapeutic applications.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O₂S | N/A |

| Molecular Weight | 228.66 g/mol | N/A |

| CAS Number | 692737-70-5 | N/A |

| Physical Form | Yellow Solid | [1] |

| Boiling Point (Predicted) | 391.426 °C at 760 mmHg | N/A |

| Flash Point (Predicted) | 190.528 °C | N/A |

| Density (Predicted) | 1.559 g/cm³ | N/A |

Synthesis of Quinoxaline-6-sulfonyl Chloride

The synthesis of quinoxaline-6-sulfonyl chloride is most commonly achieved through the chlorosulfonation of a pre-formed quinoxaline ring system. Several synthetic strategies have been reported, primarily varying in the starting quinoxaline precursor.

Method 1: From Quinoxaline Precursors

A prevalent method involves the direct chlorosulfonation of a quinoxaline derivative using chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group at the 6-position of the quinoxaline ring. For instance, 2,3-diphenylquinoxaline can be treated with chlorosulfonic acid at room temperature to yield the corresponding sulfonyl chloride.[2]

Method 2: From Quinoxaline-2,3-dione

Another established route begins with the condensation of an o-phenylenediamine with oxalic acid to form quinoxaline-2,3-dione.[2] This intermediate is then treated with chlorosulfonic acid to yield quinoxaline-6-sulfonyl chloride.[2] Microwave-assisted synthesis has been employed to accelerate the initial condensation step, providing excellent yields of the dione precursor.[2]

dot

Caption: Synthetic pathways to quinoxaline-6-sulfonyl chloride.

Experimental Protocols

While specific, detailed protocols for the synthesis of the unsubstituted quinoxaline-6-sulfonyl chloride are not extensively documented in readily accessible literature, the following general procedures are based on reported syntheses of its derivatives.[2] Researchers should optimize these protocols for their specific needs.

General Protocol for Chlorosulfonation of Quinoxaline

-

To a stirred solution of the quinoxaline precursor in a suitable inert solvent (e.g., chloroform or dichloromethane), add chlorosulfonic acid dropwise at a controlled temperature (typically 0-5 °C).

-

Allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum to yield the crude quinoxaline-6-sulfonyl chloride.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Reactivity and Chemical Behavior

The primary utility of quinoxaline-6-sulfonyl chloride in synthetic chemistry lies in the high reactivity of the sulfonyl chloride group towards nucleophiles. This reactivity allows for the facile formation of sulfonamides, which are a prominent class of compounds in drug discovery.

Reaction with Amines to Form Sulfonamides

Quinoxaline-6-sulfonyl chloride readily reacts with primary and secondary amines in the presence of a base (e.g., pyridine or triethylamine) to afford the corresponding quinoxaline-6-sulfonamides.[2] This reaction is a cornerstone in the synthesis of libraries of quinoxaline-based compounds for biological screening. The reaction is typically carried out in an anhydrous solvent such as dimethylformamide (DMF) or acetone.[2]

dot

Caption: General reaction of quinoxaline-6-sulfonyl chloride with amines.

Spectroscopic Characterization

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the parent quinoxaline-6-sulfonyl chloride is not extensively reported in the scientific literature. However, based on the known spectra of quinoxaline and related sulfonyl chlorides, the following characteristic signals can be anticipated.

¹H NMR Spectroscopy (Anticipated)

The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.5 and 9.0 ppm. The protons on the quinoxaline ring will exhibit complex splitting patterns (doublets, triplets, and doublets of doublets) due to spin-spin coupling. The introduction of the electron-withdrawing sulfonyl chloride group at the 6-position will deshield the adjacent protons, causing them to resonate at a lower field.

¹³C NMR Spectroscopy (Anticipated)

The carbon NMR spectrum will display signals for the eight carbon atoms of the quinoxaline ring. The carbons directly attached to the nitrogen atoms (C2 and C3) are expected to appear at a lower field. The carbon atom bearing the sulfonyl chloride group (C6) will also be significantly deshielded.

Infrared (IR) Spectroscopy (Anticipated)

The IR spectrum of quinoxaline-6-sulfonyl chloride is expected to exhibit characteristic absorption bands for the sulfonyl chloride group. Strong asymmetric and symmetric stretching vibrations for the S=O bonds are anticipated in the regions of 1375-1400 cm⁻¹ and 1180-1195 cm⁻¹, respectively. Additionally, bands corresponding to the C=N and C=C stretching vibrations of the quinoxaline ring will be present in the 1500-1650 cm⁻¹ region, and C-H stretching vibrations of the aromatic ring will appear around 3000-3100 cm⁻¹.

Mass Spectrometry (Anticipated)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the SO₂Cl group or cleavage of the quinoxaline ring.

Applications in Drug Discovery and Development

The quinoxaline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Quinoxaline-6-sulfonyl chloride serves as a crucial building block for the synthesis of novel therapeutic agents by enabling the introduction of the quinoxaline-6-sulfonamide moiety. This functional group can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, making it a valuable tool for lead optimization in drug discovery programs.

Conclusion

Quinoxaline-6-sulfonyl chloride is a versatile and reactive intermediate with significant applications in the synthesis of biologically active molecules. While detailed experimental data on its physical and spectroscopic properties are not widely available, its synthetic routes and key reactivity patterns are well-established. This guide provides a foundational understanding of its chemical properties, which is essential for researchers and scientists working in the field of drug development. Further detailed characterization of this compound would be a valuable contribution to the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Core Mechanism of Action of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is a derivative of the quinoxaline-2,3-dione scaffold, a core structure renowned for its potent and competitive antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors. Furthermore, derivatives of this scaffold have demonstrated activity as antagonists at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. The sulfonyl chloride moiety at the 6-position is a highly reactive functional group, primarily utilized as a synthetic handle to generate a diverse library of sulfonamide derivatives with a broad spectrum of biological activities. This guide elucidates the fundamental mechanism of action of the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline core, details its interaction with glutamate receptors, and discusses the role of the sulfonyl chloride group in covalent modification and drug design.

Core Mechanism of Action: Antagonism of Ionotropic Glutamate Receptors

The primary pharmacological effect of the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold lies in its ability to competitively inhibit the binding of the excitatory neurotransmitter glutamate to AMPA receptors.[1][2] This competitive antagonism prevents the opening of the ion channel associated with the AMPA receptor, thereby inhibiting the influx of sodium and calcium ions that would normally lead to neuronal depolarization.

In addition to AMPA receptor antagonism, certain quinoxaline derivatives have been shown to be high-affinity antagonists of the NMDA receptor at the strychnine-insensitive glycine binding site.[3] Glycine acts as a co-agonist at the NMDA receptor, and its binding is essential for glutamate to activate the receptor. By blocking the glycine binding site, these quinoxaline derivatives allosterically inhibit NMDA receptor function.

Signaling Pathway of AMPA Receptor Antagonism

The binding of a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivative to the glutamate binding site of the AMPA receptor prevents the conformational change required for ion channel opening. This leads to a reduction in excitatory postsynaptic currents (EPSCs) and a dampening of excitatory neurotransmission.

References

- 1. Patch Clamp Protocol [labome.com]

- 2. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Privileged Scaffold of Quinoxaline-2,3-dione

An In-depth Technical Guide to Quinoxaline-2,3-dione Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a diverse range of biological targets. The quinoxaline ring system, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is a prime example of such a scaffold.[1][2] Among its various forms, the quinoxaline-2,3-dione core is of particular significance to drug development professionals. Its versatile structure allows for extensive functionalization, leading to a wide spectrum of pharmacological activities, including neuroprotective, anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4]

This technical guide provides a comprehensive review of quinoxaline-2,3-dione derivatives, focusing on their synthesis, multifaceted biological activities, and the underlying mechanisms of action. We will delve into established experimental protocols, structure-activity relationships (SAR), and the challenges—such as aqueous solubility—that researchers face in translating these promising compounds from the bench to the clinic.

Core Synthesis Strategies

The foundational step in exploring this chemical space is the efficient synthesis of the quinoxaline-2,3-dione nucleus. The most prevalent and straightforward method involves the condensation of an o-phenylenediamine derivative with oxalic acid or one of its esters, such as diethyl oxalate.[5][6] This reaction is valued for its reliability and adaptability to various substituted starting materials.

Several procedural variations have been optimized to improve yield, reaction time, and environmental impact:

-

Conventional Heating: The classical approach involves refluxing the reactants in a suitable solvent, often with an acid catalyst like hydrochloric acid.[3]

-

Microwave Irradiation: A significant process intensification is achieved using microwave-assisted synthesis. This technique often leads to dramatically reduced reaction times and increased product yields compared to conventional heating.[3][5]

-

Solvent-Free Grinding: In a push towards green chemistry, a one-pot, solvent-free method has been developed where the reactants are simply ground together at room temperature, offering excellent atom economy.[6]

Caption: General synthesis of the quinoxaline-2,3-dione core.

Experimental Protocol: Microwave-Assisted Synthesis of Quinoxaline-2,3-dione

This protocol describes a representative synthesis of the parent quinoxaline-2,3-dione compound, adapted from established microwave-assisted methods.[3][7] This choice reflects the common need for rapid and high-yield synthesis in a research setting.

Materials:

-

o-phenylenediamine (0.01 mol, 1.08 g)

-

Oxalic acid dihydrate (0.01 mol, 1.26 g)

-

Water (1 mL)

-

Microwave synthesizer

-

Glass reaction vessel

Procedure:

-

Reactant Preparation: Accurately weigh o-phenylenediamine and oxalic acid dihydrate and place them into a suitable microwave reaction vessel.

-

Solvent Addition: Add 1 mL of water and mix the components thoroughly to form a slurry. The water acts as a polar solvent to efficiently absorb microwave energy.

-

Microwave Irradiation: Place the vessel in the microwave synthesizer and irradiate the mixture. A typical condition is 250 watts for 1-4 minutes.[7] The reaction progress can be monitored by the formation of a clear solution followed by product precipitation.

-

Isolation: After irradiation, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.

-

Purification: Filter the resulting solid, wash thoroughly with cold water to remove any unreacted starting materials, and dry.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or DMF/water.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as Melting Point, IR spectroscopy, and ¹H NMR.

Major Biological Activities and Mechanisms of Action

The therapeutic potential of quinoxaline-2,3-dione derivatives stems from their ability to modulate several key biological pathways.

Neuroprotection and Anticonvulsant Activity: Glutamate Receptor Antagonism

A primary and extensively studied application of these derivatives is in the treatment of neurological disorders.[1][6] Their mechanism is rooted in the antagonism of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[1] In conditions like epilepsy, stroke, and neurodegenerative diseases, excessive release of the neurotransmitter glutamate leads to over-stimulation of these receptors. This "excitotoxicity" causes a massive influx of calcium ions, triggering neuronal damage and death.[1][8] Quinoxaline-2,3-dione derivatives act as competitive antagonists, blocking glutamate from binding to its receptors and thereby preventing this neurotoxic cascade.[1][9]

Caption: Mechanism of neuroprotection via glutamate receptor antagonism.

Structure-Activity Relationship (SAR): The potency and selectivity of these antagonists are highly dependent on the substitution pattern on the quinoxaline ring.

-

A 7-nitro group has been shown to be crucial for high affinity at both AMPA and the glycine-binding site of the NMDA receptor (GlyN).[8]

-

Substitutions at the N-1, C-5, and C-6 positions are well-tolerated and can be modified to fine-tune properties like solubility and receptor subtype selectivity.[8][10]

-

For instance, the development of 5-aminomethylquinoxaline-2,3-diones led to a class of potent and water-soluble AMPA antagonists.[9]

Quantitative Data on Key Antagonists:

| Compound | Target(s) | IC₅₀ (µM) | Key Feature / Application | Reference |

| DNQX | AMPA/Kainate | ~0.1-0.5 | Classic, widely used research tool | [11],[12] |

| PNQX | AMPA / GlyN | 0.063 (AMPA), 0.37 (GlyN) | Potent antagonist, but low aqueous solubility | [8],[13] |

| YM90K | AMPA | - | Potent and selective AMPA antagonist | [3] |

| NBQX | AMPA/Kainate | - | Neuroprotective agent, limited by solubility | [3],[14] |

Anticancer Activity

Quinoxaline derivatives have emerged as promising anticancer agents, acting through multiple mechanisms.[1][4] Their planar structure allows them to function as DNA intercalating agents, disrupting DNA replication and transcription in cancer cells.[7] Other derivatives act as kinase inhibitors, targeting signaling pathways crucial for tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR).[1] Additional proposed mechanisms include the induction of apoptosis and interference with microtubule dynamics.[1][15] Numerous studies have demonstrated the cytotoxic effects of these compounds against a wide range of human cancer cell lines.[15][16]

Antimicrobial and Antiviral Activity

The quinoxaline-2,3-dione scaffold is a valuable starting point for developing new anti-infective agents. Derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][17] The introduction of different functional groups, such as halogens (chloro, bromo, fluoro) or heterocyclic moieties like thiazolidinone and azetidinone, can significantly modulate the antimicrobial potency and spectrum of activity.[7][17] This versatility is particularly important in the fight against growing antimicrobial resistance.[1] Furthermore, recent research has highlighted the potential of quinoxaline derivatives as antiviral agents, with activity reported against respiratory pathogens like influenza and coronaviruses.[18]

Workflow for Novel Derivative Development

The process of discovering and validating a new quinoxaline-2,3-dione derivative follows a logical, multi-stage workflow. This self-validating system ensures that only the most promising candidates advance, saving time and resources.

Caption: A typical workflow for drug discovery with quinoxaline derivatives.

Challenges and Future Directions: The Solubility Problem

Despite the remarkable potency of many quinoxaline-2,3-dione derivatives, a significant hurdle in their clinical development is poor aqueous solubility.[8] The planar, rigid structure of the quinoxaline core promotes efficient crystal packing in the solid state, leading to high lattice energy that is difficult to overcome during dissolution. The lead neuroprotective compound PNQX, for example, is highly potent but suffers from extremely low water solubility (0.0086 mg/mL), which increases the risk of crystallization in the kidneys and complicates formulation.[8][13]

Causality-Driven Solutions: To address this, researchers have developed rational design strategies based on understanding the physicochemical cause of the problem:

-

Disrupting Planarity: One successful approach involves introducing substituents, particularly at the 5-position, that are forced to adopt an out-of-plane conformation.[8][19] This steric hindrance disrupts the efficient crystal packing, thereby lowering the lattice energy and increasing thermodynamic solubility. This strategy has led to the design of novel ring-opened analogues that retain high receptor affinity while exhibiting improved solubility.[8][13]

-

Adding Solubilizing Groups: The incorporation of polar, ionizable groups (e.g., amino acids, sulfamoylbenzamides) is another common strategy to enhance interaction with water and improve the overall solubility profile of the molecule.[8][10]

The future of quinoxaline-2,3-dione research lies in the continued application of these and other innovative chemical strategies to optimize pharmacokinetic properties without sacrificing pharmacological potency. The development of derivatives with high selectivity for specific receptor subtypes (e.g., GluK1-3 kainate receptors) is also a promising avenue for creating more targeted therapies with fewer side effects.[10][14]

Conclusion

The quinoxaline-2,3-dione scaffold is a testament to the power of privileged structures in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, with profound potential in neuroprotection, oncology, and infectious diseases. The ease of synthesis and the potential for extensive, rational chemical modification make this class of compounds highly attractive for drug discovery.[1] While challenges such as poor solubility persist, ongoing research focused on understanding and overcoming these physicochemical barriers continues to yield novel candidates with improved therapeutic profiles, ensuring that quinoxaline-2,3-diones will remain a focal point of drug development for years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. ias.ac.in [ias.ac.in]

- 7. pharmacyjournal.in [pharmacyjournal.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationship and Solubility Studies of N1-Substituted Quinoxaline-2,3-diones as Kainate Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. ijpda.org [ijpda.org]

- 18. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

The Discovery and Synthesis of Novel Quinoxaline Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][3][4] The incorporation of a sulfonamide moiety, a well-established pharmacophore in its own right, into the quinoxaline framework has been shown to enhance or modulate these biological activities, leading to the development of novel therapeutic agents.[1][2] This technical guide provides an in-depth overview of the discovery and synthesis of novel quinoxaline sulfonamides, with a focus on data presentation, detailed experimental protocols, and visualization of key concepts.

Synthetic Methodologies

The synthesis of quinoxaline sulfonamides typically involves a multi-step process. A common and efficient strategy is the reaction of a quinoxaline sulfonyl chloride intermediate with a variety of primary or secondary amines.[1] Greener synthetic approaches, such as solvent-free and catalyst-free conditions, have also been successfully employed.[5][6]

General Experimental Protocol for the Synthesis of Quinoxaline Sulfonamides

A widely adopted synthetic route is illustrated by the work of Alavi et al. (2017), which describes a facile and efficient method for the synthesis of quinoxaline sulfonamides.[5][7]

Step 1: Synthesis of the Quinoxaline Core

-

Reaction Setup: A mixture of an o-phenylenediamine derivative and a 2-bromoacetophenone derivative is prepared in ethanol.[5]

-

Reaction Conditions: The reaction is carried out under catalyst-free conditions.[5]

-

Work-up: Upon completion of the reaction, the product is isolated and purified to yield the desired quinoxaline derivative.[5]

Step 2: Chlorosulfonation of the Quinoxaline Core

-

Reaction Setup: The synthesized quinoxaline derivative is treated with chlorosulfonic acid.[1][5]

-

Reaction Conditions: This reaction is typically performed at a controlled temperature.[1]

-

Isolation: The resulting quinoxaline sulfonyl chloride is isolated. This intermediate is often used directly in the next step.[1][5]

Step 3: Synthesis of Quinoxaline Sulfonamides

-

Reaction Setup: The quinoxaline sulfonyl chloride is reacted with a variety of aromatic or aliphatic amines.[1][8]

-

Reaction Conditions: This final step can be conducted under solvent-free conditions or in the presence of a base like pyridine.[5][8]

-

Purification: The final quinoxaline sulfonamide products are purified using standard techniques such as recrystallization or column chromatography.[3]

Diagram of the General Synthetic Workflow

A generalized workflow for the synthesis of quinoxaline sulfonamides.

Biological Activities and Structure-Activity Relationships (SAR)

Quinoxaline sulfonamides have been investigated for a multitude of biological activities. The nature and position of substituents on both the quinoxaline ring and the sulfonamide moiety play a crucial role in determining the potency and selectivity of these compounds.[1][9]

Antibacterial Activity

Numerous studies have demonstrated the potent antibacterial activity of quinoxaline sulfonamides against both Gram-positive and Gram-negative bacteria.[1][5][10]

General Experimental Protocol for Antibacterial Screening (Agar Well Diffusion Method)

-

Preparation of Media: Nutrient agar is prepared and sterilized.

-

Inoculation: The sterile agar is inoculated with the test bacterial strain.

-

Well Preparation: Wells are created in the solidified agar.

-

Application of Compounds: Solutions of the test compounds at a known concentration (e.g., 50 µg/mL) are added to the wells.[1]

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement: The diameter of the zone of inhibition (ZOI) around each well is measured in millimeters.[1]

| Compound ID | Substituent on Sulfonamide | S. aureus (ZOI, mm) | B. pimilis (ZOI, mm) | E. coli (ZOI, mm) | Reference |

| 67 | Not specified | 14 | 14 | 16 | [1] |

| 68 | Not specified | 13 | 14 | 15 | [1] |

| 81 | o-hydroxyphenyl | 30 (vs. P. vulgaris) | - | - | [1] |

| 82 | 2-chlorophenyl | 18 | - | 16 | [1] |

| 83 | methoxyphenyl | 8 | - | 6 | [1] |

Table 1: Antibacterial Activity of Selected Quinoxaline Sulfonamides.

Structure-Activity Relationship for Antibacterial Activity

SAR for antibacterial activity of quinoxaline sulfonamides.[1]

Anticancer Activity

Quinoxaline sulfonamides have emerged as promising anticancer agents, with some derivatives exhibiting potent activity against various cancer cell lines.[1][9] Their mechanism of action can be multifaceted, including the inhibition of key enzymes like carbonic anhydrases.[11][12]

General Experimental Protocol for In Vitro Anticancer Activity (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated.

| Compound ID | Cell Line | IC50 (µg/mL) | Reference |

| 99 | Liver Carcinoma | 0.5 | [1] |

| 100 | Liver Carcinoma | 4.75 | [1] |

| 101 | Liver Carcinoma | 6.79 | [1] |

| 11 | HCT116 | 2.5 µM | [9] |

| 11 | MCF-7 | 9 µM | [9] |

Table 2: Anticancer Activity of Selected Quinoxaline Sulfonamides.

Signaling Pathway: Carbonic Anhydrase Inhibition

Some quinoxaline sulfonamides exert their anticancer effects by inhibiting carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[11][12]

Inhibition of the CA IX pathway by quinoxaline sulfonamides.[12]

Anti-inflammatory Activity

The anti-inflammatory potential of quinoxaline sulfonamides has also been explored, with some derivatives showing significant activity in in vivo models.[1][8]

General Experimental Protocol for In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

-

Animal Model: Albino rats are used as the animal model.

-

Compound Administration: The test compounds are administered to the rats.

-

Induction of Edema: Carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

-

Measurement of Paw Volume: The volume of the paw is measured at different time intervals using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[8]

| Compound ID | % Inhibition of Edema | Reference |

| L1 | 19.98 | [8] |

| L2 | 10.75 | [8] |

| L3 | 19.07 | [8] |

| Diclofenac Sodium | 21.21 | [8] |

Table 3: Anti-inflammatory Activity of Selected Quinoxaline Sulfonamides.

Conclusion

The fusion of the quinoxaline scaffold with the sulfonamide moiety has proven to be a highly effective strategy in the discovery of novel bioactive compounds. The versatility of their synthesis allows for the creation of diverse chemical libraries, and the wide range of biological activities exhibited by these compounds underscores their therapeutic potential. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of new and improved drugs for a variety of diseases. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides | Semantic Scholar [semanticscholar.org]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Green synthesis of novel quinoxaline sulfonamides with antibacterial activity | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sphinxsai.com [sphinxsai.com]

- 9. mdpi.com [mdpi.com]

- 10. paperso.journal7publish.com [paperso.journal7publish.com]

- 11. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04548C [pubs.rsc.org]

- 12. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride with Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride with a variety of amines. Quinoxaline derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] The incorporation of a sulfonamide moiety into the quinoxaline scaffold has been shown to enhance its therapeutic potential, leading to compounds with diuretic, antibacterial, antifungal, antitumor, and anticancer properties.[1][2] This guide will delve into the synthesis of the core intermediate, its reactivity with various amines, and the biological significance of the resulting sulfonamide derivatives, presenting key data in a structured format for ease of comparison and providing detailed experimental protocols.

Synthesis of the Core Intermediate

The foundational reactant, this compound, is typically synthesized in a two-step process. The synthesis commences with the cyclocondensation of o-phenylenediamine with oxalic acid to yield 1,2,3,4-tetrahydroquinoxaline-2,3-dione.[4][5] This intermediate is then subjected to chlorosulfonation, most commonly using an excess of chlorosulfonic acid, to afford the desired this compound.[4][5]

Reactivity with Amines: Formation of Sulfonamides

The sulfur atom of the sulfonyl chloride group in this compound is highly electrophilic. This characteristic allows for nucleophilic substitution reactions with a wide array of primary and secondary amines, leading to the formation of the corresponding N-substituted sulfonamides.[6] This reaction is a robust and versatile method for generating diverse libraries of quinoxaline-based sulfonamides for biological screening. The general reaction scheme is depicted below.

General Reaction Scheme

Caption: General reaction of this compound with amines.

Quantitative Data on Sulfonamide Synthesis

The reaction of this compound with various amines has been reported to proceed with moderate to excellent yields. The following tables summarize the available quantitative data from the literature for reactions with different classes of amines.

Table 1: Reaction with Aromatic and Heterocyclic Amines

| Amine | Product | Yield (%) | Reference |

| 2-Aminothiazole | N-(thiazol-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide | Not specified | [6] |

| 4-Fluoroaniline | N-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide | Not specified | [6] |

Table 2: Reaction with Secondary Amines

| Amine | Product | Yield (%) | Reference |

| Pyrrolidine | 6-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione | 88 | [7] |

Table 3: Reaction with Hydrazine

| Amine | Product | Yield (%) | Reference |

| Hydrazine hydrate | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide | Not specified | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core intermediate and its subsequent reaction with amines, based on protocols described in the scientific literature.

Synthesis of this compound

Step 1: Synthesis of 1,2,3,4-Tetrahydroquinoxaline-2,3-dione

-

A mixture of o-phenylenediamine and oxalic acid is prepared in an appropriate solvent, typically with an acidic catalyst such as hydrochloric acid.[5]

-

The reaction mixture is heated under reflux for a specified period.

-

Upon cooling, the product precipitates and is collected by filtration.

-

The crude product is washed with water and can be recrystallized from a suitable solvent to afford pure 1,2,3,4-tetrahydroquinoxaline-2,3-dione.

Step 2: Chlorosulfonation to Yield this compound

-

1,2,3,4-Tetrahydroquinoxaline-2,3-dione is added portion-wise to an excess of cold chlorosulfonic acid, maintaining a low temperature.[4][5]

-

The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The mixture is then carefully poured onto crushed ice, leading to the precipitation of the sulfonyl chloride.

-

The solid product is collected by filtration, washed thoroughly with cold water, and dried to yield this compound.

General Protocol for the Synthesis of N-Substituted-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamides

-

This compound is dissolved in a suitable solvent, such as 1,4-dioxane or ethanol.[6][7]

-

The appropriate amine (primary or secondary) is added to the solution, often in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

-

The reaction mixture is stirred at room temperature or heated under reflux for a duration ranging from a few hours to overnight, with progress monitored by TLC.[7]

-

Upon completion, the solvent may be removed under reduced pressure, or the product may be precipitated by the addition of water.

-

The crude sulfonamide is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent system.

Biological Significance and Research Workflow

The resulting quinoxaline sulfonamide derivatives have been evaluated for a range of biological activities, including as antimicrobial agents, anticancer therapeutics, and enzyme inhibitors.[4][7] For instance, certain derivatives have shown inhibitory activity against α-glucosidase, α-amylase, and acetylcholinesterase. The general workflow for the synthesis and biological evaluation of these compounds is illustrated below.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buy N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylamide [smolecule.com]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide to Tetrahydroquinoxaline Compounds for Researchers and Drug Development Professionals

An exploration of the core physical, chemical, and biological characteristics of tetrahydroquinoxaline compounds, this guide provides essential data and methodologies for their application in scientific research and pharmaceutical development.

The tetrahydroquinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Derivatives of this compound have demonstrated significant potential as therapeutic agents, particularly in oncology. This technical guide offers a comprehensive overview of the fundamental physicochemical properties of tetrahydroquinoxaline and its derivatives, detailed experimental protocols for their synthesis and analysis, and an examination of their primary mechanism of action as anticancer agents.

Core Physical and Chemical Characteristics

The physicochemical properties of tetrahydroquinoxaline compounds are crucial for their handling, formulation, and biological activity. The parent compound, 1,2,3,4-tetrahydroquinoxaline, serves as a foundational structure from which a diverse array of derivatives is synthesized.

Physical Properties

Substitutions on the aromatic ring or the nitrogen atoms of the tetrahydroquinoxaline core significantly influence its physical properties, such as melting point, boiling point, and solubility.

Table 1: Physical Properties of 1,2,3,4-Tetrahydroquinoxaline

| Property | Value |

| Molecular Formula | C₈H₁₀N₂ |

| Molecular Weight | 134.18 g/mol [1] |

| Melting Point | 92-99 °C[1][2] |

| Boiling Point | 289 °C[2] |

| Appearance | Solid[1] |

Table 2: Physical Properties of Selected Tetrahydroquinoxaline Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| dl-2-Ethyl-1,2,3,4-tetrahydroquinoxaline | C₁₀H₁₄N₂ | 162.23 | 67.0-68.0 | [3] |

| 1-Methyl-1,2,3,4-tetrahydroquinoxaline | C₉H₁₂N₂ | 148.21 | - | [3] |

| 4-Benzyl-6-methoxy-1-tosyl-1,2,3,4-tetrahydroquinoxaline | C₂₃H₂₄N₂O₃S | 408.52 | - | [4] |

| Methyl 4-benzyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | C₁₇H₁₈N₂O₂ | 282.34 | - | [4] |

Chemical & Spectroscopic Properties

The chemical reactivity and spectroscopic fingerprints of tetrahydroquinoxaline derivatives are fundamental for their identification, characterization, and understanding of their biological interactions.

Table 3: Spectroscopic Data for 1,2,3,4-Tetrahydroquinoxaline

| Spectroscopic Technique | Key Data |

| ¹H NMR (300 MHz, CDCl₃) | δ 6.67 (dt, J = 7.6, 1.5 Hz, 1H, Ar), 6.61–6.54 (m, 2H, Ar), 6.47 (dd, J = 7.6, 1.5 Hz, 1H, Ar), 3.50–3.45 (m, 2H), 3.29–3.24 (m, 2H)[3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 136.2, 134.2, 118.7, 118.2, 113.6, 111.7, 49.9, 41.3[3] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 134. Key fragments: m/z 133, 105.[5] |

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and characterization of tetrahydroquinoxaline compounds. The following sections provide an overview of commonly employed experimental procedures.

Synthesis of Tetrahydroquinoxaline Derivatives: A General Procedure

The synthesis of substituted tetrahydroquinoxalines can be achieved through various methods, including the reduction of quinoxalines or intramolecular cyclization reactions. A common approach involves the reaction of o-phenylenediamines with α-dicarbonyl compounds followed by reduction.

Synthesis of 4-benzyl-6-methoxy-1-tosyl-1,2,3,4-tetrahydroquinoxaline [4]

-

To a solution of 6-methoxy-1-benzyl-1,2,3,4-tetrahydroquinoxaline (300 mg, 1.18 mmol) in dichloromethane (DCM, 40 mL), add 4-dimethylaminopyridine (DMAP, 43 mg, 0.35 mmol) and triethylamine (TEA, 239 mg, 2.36 mmol).

-

Cool the reaction mixture to 0 °C.

-

Add a solution of tosyl chloride (248 mg, 1.30 mmol) in DCM to the reaction mixture.

-

Stir the mixture at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture and redissolve the residue in ethyl acetate (EtOAc, 20 mL).

-

Wash the organic layer sequentially with 0.1 M HCl (3 x 20 mL), water (3 x 20 mL), and brine (3 x 20 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product.

Purification Protocol: Column Chromatography

Purification of tetrahydroquinoxaline derivatives is often achieved by column chromatography on silica gel.

-

Slurry Preparation : Prepare a slurry of silica gel in an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate).

-

Column Packing : Pack a glass column with the silica gel slurry.

-

Sample Loading : Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution : Elute the column with the chosen solvent system, collecting fractions.

-

Analysis : Monitor the fractions by TLC to identify those containing the pure product.

-

Solvent Evaporation : Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition : Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

-

Data Analysis : Analyze the chemical shifts (δ), coupling constants (J), and integration values to elucidate the structure of the compound.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition : Acquire the mass spectrum, which shows the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

-

Data Analysis : Determine the molecular weight and deduce the fragmentation pattern to confirm the structure of the compound.

Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare the sample as a KBr pellet or a thin film on a salt plate.

-

Data Acquisition : Record the IR spectrum.

-

Data Analysis : Identify characteristic absorption bands corresponding to functional groups present in the molecule (e.g., N-H, C-H, C=C, C-N).

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, chloroform).

-

Data Acquisition : Record the UV-Vis absorption spectrum.

-

Data Analysis : Determine the wavelength of maximum absorbance (λmax), which provides information about the electronic transitions within the molecule.

Signaling Pathway and Mechanism of Action

Many tetrahydroquinoxaline derivatives exhibit potent anticancer activity by targeting the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[2]

Caption: Mechanism of action of tetrahydroquinoxaline derivatives as tubulin polymerization inhibitors.

The binding of the tetrahydroquinoxaline derivative to the colchicine site on β-tubulin prevents the proper assembly of α- and β-tubulin heterodimers into microtubules.[2] This inhibition of microtubule polymerization disrupts the formation of the mitotic spindle, a critical structure for cell division. Consequently, the cell cycle is arrested in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[2] This targeted mechanism makes tetrahydroquinoxaline derivatives promising candidates for the development of novel anticancer therapies.

References

- 1. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a novel class of antitumor agents targeting the colchicine site on tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthetic Pathways to Quinoxaline-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a privileged structure in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. This versatility has spurred the development of a multitude of synthetic strategies to access this important class of compounds. This technical guide provides an in-depth overview of the core synthetic pathways to quinoxaline-based compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key reaction workflows and relevant biological signaling pathways.

Core Synthetic Strategies

The synthesis of the quinoxaline core primarily relies on the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. Over the years, numerous variations and novel methodologies have been developed to improve efficiency, yield, and environmental friendliness. These can be broadly categorized into classical methods, modern catalytic approaches, and green synthetic strategies.

Classical Synthesis: The Hinsberg Condensation

The most traditional and widely used method for synthesizing quinoxalines is the Hinsberg condensation, which involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound, typically under acidic or neutral conditions.[1]

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.[2][3]

-

Materials:

-

o-Phenylenediamine (1.0 mmol, 108.1 mg)

-

Benzil (1.0 mmol, 210.2 mg)

-

Ethanol (10 mL)

-

Glacial Acetic Acid (catalytic amount, ~2 drops)

-

-

Procedure:

-

Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product often crystallizes out upon cooling. If not, the solvent can be partially evaporated.

-

Collect the solid product by filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

-

Caption: A typical workflow for the microwave-assisted synthesis of quinoxalines.

The Beirut reaction is a specific and powerful method for the synthesis of quinoxaline 1,4-dioxides, which are a class of N-oxides with significant biological activity. This reaction involves the condensation of a benzofuroxan with a compound containing an active methylene group, such as a β-diketone or β-ketoester. [4] Experimental Protocol: Beirut Reaction for 2-Acetyl-3-methylquinoxaline 1,4-dioxide

-

Materials:

-

Benzofuroxan (1.0 mmol, 136.1 mg)

-

Acetylacetone (1.1 mmol, 110.1 mg, 0.11 mL)

-

Triethylamine (2.0 mmol, 202.4 mg, 0.28 mL)

-

Methanol (10 mL)

-

-

Procedure:

-

Dissolve benzofuroxan and acetylacetone in methanol in a round-bottom flask.

-

Add triethylamine dropwise to the stirred solution at room temperature.

-

Continue stirring at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.

-

A precipitate of the product usually forms during the reaction.

-

Collect the solid product by filtration.

-

Wash the product with cold methanol and dry under vacuum.

-

Logical Relationship: Beirut Reaction

Caption: The general scheme of the Beirut reaction for quinoxaline 1,4-dioxide synthesis.

Quantitative Data Summary

The following tables summarize quantitative data for various synthetic methods, allowing for easy comparison of their efficiencies.

Table 1: Comparison of Catalysts for the Synthesis of 2,3-Diphenylquinoxaline

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| Glacial Acetic Acid | Ethanol | Reflux | 2-4 h | ~85-95 |

| Iodine (5 mol%) | Ethanol/Water (1:1) | 80 (Microwave) | 5 min | 95 |

| Bentonite K-10 | Ethanol | Room Temp | 20 min | 92 |

| Cerium (IV) Ammonium Nitrate (CAN) | Water | 80 | 1 h | 90 |

| TiO₂-Pr-SO₃H | Ethanol | Room Temp | 10 min | 95 |

Table 2: Microwave-Assisted Synthesis of Various Quinoxaline Derivatives

| o-Phenylenediamine Derivative | 1,2-Dicarbonyl Compound | Time (min) | Yield (%) |

| Unsubstituted | Benzil | 3 | 98 |

| 4-Methyl | Benzil | 3 | 96 |

| 4-Chloro | Benzil | 4 | 95 |

| Unsubstituted | Acenaphthenequinone | 2 | 97 |

| Unsubstituted | 2,3-Butanedione | 5 | 92 |

Biological Signaling Pathways Involving Quinoxaline Derivatives

Many quinoxaline derivatives exert their biological effects by interacting with specific signaling pathways involved in cell growth, proliferation, and survival. Their ability to inhibit key enzymes in these pathways makes them attractive candidates for drug development, particularly in oncology.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several quinoxaline derivatives have been developed as potent inhibitors of PI3K and/or mTOR. [5] Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinoxalines

Caption: Quinoxaline derivatives can inhibit the PI3K/Akt/mTOR pathway at PI3K and mTOR.

EGFR, VEGFR, and c-Met Signaling

Receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and c-Met are critical for cancer cell proliferation, angiogenesis, and metastasis. Quinoxaline-based compounds are prominent as inhibitors of these kinases.

Signaling Pathway: RTK Inhibition by Quinoxalines

Caption: Quinoxaline-based inhibitors block signaling from key receptor tyrosine kinases.

Apoptosis Pathway

By inhibiting pro-survival signaling pathways, many quinoxaline derivatives can indirectly induce apoptosis (programmed cell death) in cancer cells.

Signaling Pathway: Induction of Apoptosis by Quinoxalines

Caption: Quinoxalines can promote apoptosis by inhibiting pro-survival signals.

References

Initial Characterization of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride, a key intermediate in the synthesis of novel heterocyclic compounds with significant therapeutic potential. This document outlines its chemical properties, synthesis, and applications in medicinal chemistry, presenting data in a structured format for ease of reference and use in a research and development setting.

Core Compound Properties

This compound is a sulfonyl-containing derivative of quinoxaline.[1] Its molecular structure, incorporating both dioxo and sulfonyl functional groups, makes it a versatile reagent in organic synthesis.[1]

| Property | Value | Source |

| CAS Number | 952-10-3 | [2] |

| Molecular Formula | C₈H₅ClN₂O₄S | [2][3] |

| Molecular Weight | 260.654 g/mol | [2] |

| Monoisotopic Mass | 259.96585 Da | [3] |

| Appearance | Not explicitly stated, likely a solid | |

| Solubility | Low to moderate aqueous solubility at neutral pH, with enhanced solubility under basic conditions.[1] | [1] |

Synthesis

The synthesis of this compound is a multi-step process commencing with the condensation of o-phenylenediamine and oxalic acid.[1][4]

Experimental Protocol: Synthesis of this compound

This protocol is a compilation of methodologies described in the literature.[4][5][6][7]

Step 1: Synthesis of 1,4-Dihydroquinoxaline-2,3-dione

-

o-Phenylenediamine is reacted with oxalic acid in the presence of aqueous hydrochloric acid.[4]

-

The reaction mixture is heated to form 1,4-dihydroquinoxaline-2,3-dione.

Step 2: Chlorosulfonation

-

The resulting 1,4-dihydroquinoxaline-2,3-dione is subjected to chlorosulfonation using an excess of chlorosulfonic acid.[5][6]

-

This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group at the 6-position of the quinoxaline ring.[1] The reaction is typically conducted at a controlled temperature (e.g., 0-5°C) in a suitable solvent like dichloromethane.[1]

-

The final product, this compound, is then isolated.

Spectral Data

The structure of this compound is confirmed by various spectroscopic methods.

| Spectroscopic Data | Observed Peaks/Signals |

| ¹H NMR (DMSO-d₆) | Aromatic protons are observed in the downfield region. Specific shifts for H-5 and H-8 appear as doublets around δ 7.8-8.1 ppm, while H-6 and H-7 show doublet of doublets patterns at approximately δ 7.4-7.7 ppm.[1] |

| ¹³C NMR (DMSO-d₆) | Characteristic peaks for the carbonyl carbons (C=O) and aromatic carbons are observed.[6] |

| IR (KBr) | Peaks corresponding to N-H, C=O, and SO₂ stretching vibrations are typically present.[6] |

| Mass Spectrometry | The molecular ion peak (M+) and characteristic fragmentation patterns can be observed.[6] |

Note: For detailed spectra, refer to specialized chemical databases such as ChemicalBook.[8]

Applications in Drug Development

This compound is a valuable building block for the synthesis of a wide range of quinoxaline derivatives with potential therapeutic applications. The sulfonyl chloride group is highly reactive and facilitates nucleophilic substitution reactions.[1]

This intermediate has been utilized in the development of compounds with:

-

Anticancer Activity: New series of 6-(pyrrolidin-1-ylsulfonyl)-[6][9]dithiolo[4,5-b]quinoxaline-2-ylidines have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines.[4][9]

-

Antimicrobial Properties: Derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][5] Some compounds have demonstrated comparable activity to existing antibiotics like Norfloxacin and have been investigated as DNA gyrase inhibitors.[5]

-

Antidiabetic and Anti-Alzheimer's Potential: Quinoxaline-sulfonamide derivatives have been synthesized and evaluated for their inhibitory effects on α-glucosidase, α-amylase, and acetylcholinesterase enzymes.[10]

Conclusion

This compound is a pivotal chemical entity in the field of medicinal chemistry. Its straightforward synthesis and reactive nature allow for the generation of diverse molecular libraries. The promising biological activities exhibited by its derivatives underscore its importance as a scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers to leverage this compound in their drug discovery and development endeavors.

References

- 1. Buy 3-(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl)-propionic acid | 436096-98-9 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C8H5ClN2O4S) [pubchemlite.lcsb.uni.lu]

- 4. A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, antimicrobial activity and molecular docking studies of some novel di-substituted sulfonylquinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academicjournals.org [academicjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound(952-10-3) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride, with CAS Number 952-10-3, is a key intermediate in the synthesis of various heterocyclic compounds.[1] Its chemical structure features a quinoxaline-2,3-dione core functionalized with a reactive sulfonyl chloride group. This dual functionality makes it a valuable building block for creating diverse molecular scaffolds, particularly for the development of novel therapeutic agents. The primary application of this compound is its reaction with various amines or hydrazines to form a wide range of sulfonamide and sulfonohydrazide derivatives.[2][3] These derivatives have shown significant potential in medicinal chemistry, exhibiting a broad spectrum of biological activities.[4]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 952-10-3 | [1] |

| Molecular Formula | C₈H₅ClN₂O₄S | [1] |

| Molecular Weight | 260.65 g/mol | [1] |

| Appearance | Typically a solid | [4] |

Application Notes

This compound serves as a foundational scaffold for the synthesis of pharmacologically active molecules.

-

Synthesis of Sulfonamides: The most prominent application is the facile synthesis of quinoxaline-sulfonamides through nucleophilic substitution of the chloride on the sulfonyl group.[2] The reaction is generally high-yielding and tolerant of a wide variety of primary and secondary amines, allowing for the creation of large compound libraries for screening.[3][5]

-

Antimicrobial and Antifungal Activity: Derivatives synthesized from this compound have demonstrated significant in vitro activity against various bacterial and fungal strains.[2][4] Sulfonamide derivatives have shown broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria.[4]

-

Anticancer and Anti-proliferative Agents: The quinoxaline-sulfonamide core is a recognized pharmacophore in oncology research. Specific derivatives have been designed and synthesized that exhibit anti-proliferative activity against human cancer cell lines, including HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast).[6] These compounds can act as apoptotic inducers.[6]

-

Enzyme Inhibition: Modified quinoxaline-sulfonamides have been explored as inhibitors for enzymes such as α-glucosidase, α-amylase, and acetylcholinesterase, suggesting potential applications in managing diabetes and neurodegenerative disorders.[3]

-

Precursor for Fused Heterocyclic Systems: The initial sulfonamide products can be further modified. For instance, treatment with reagents like phosphorus oxychloride can convert the dione into a dichloroquinoxaline derivative.[5] This intermediate is highly reactive and allows for subsequent nucleophilic substitution reactions at the 2 and 3 positions, leading to complex, poly-fused heterocyclic systems with unique biological properties.[2][5]

Experimental Protocols

Protocol 1: Synthesis of this compound (Compound 1)

This protocol describes the two-step synthesis starting from o-phenylenediamine.

Step 1: Synthesis of 1,4-dihydroquinoxaline-2,3-dione

-

In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in aqueous hydrochloric acid.[6]

-

Add a solution of oxalic acid (1 equivalent) to the flask.[2][6]

-

Heat the mixture under reflux for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate, wash thoroughly with cold water, and dry to yield 1,4-dihydroquinoxaline-2,3-dione.[7]

Step 2: Chlorosulfonation to Yield the Title Compound

-

Cool chlorosulfonic acid (a significant excess, e.g., 5-10 equivalents) in a flask immersed in an ice bath (0-5 °C).[4][6]

-

Slowly and cautiously add the 1,4-dihydroquinoxaline-2,3-dione synthesized in Step 1 in small portions, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.[4]

-

The solid product will precipitate. Collect the precipitate by filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry under vacuum to obtain this compound.[4]

Caption: Workflow for the synthesis of the title compound.

Protocol 2: General Protocol for the Synthesis of Quinoxaline-6-sulfonamides

This protocol details the reaction of the title compound with a generic amine.

Materials:

-

This compound (1 equivalent)

-

Primary or secondary amine (1.1-1.5 equivalents)[8]

-

Base (e.g., pyridine or triethylamine, 1.1-1.5 equivalents)[8]

Procedure:

-

Dissolve the amine and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[8]

-

Cool the mixture to 0 °C in an ice bath.[8]

-

In a separate flask, dissolve this compound in a minimal amount of the anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes at 0 °C.[8]

-

Allow the reaction to warm to room temperature and stir for 2-24 hours.[5][8]

-

Monitor the reaction progress by TLC until the starting sulfonyl chloride is consumed.[8]

-

Workup:

-

Quench the reaction with water or dilute HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide derivative.[8]

Protocol 3: Further Derivatization to 2,3-Dichloro-6-(substituted-sulfonyl)quinoxaline

This protocol describes the conversion of the quinoxaline-2,3-dione product from Protocol 2 into a more reactive dichloro derivative, a key step for creating further diversity.[5]

Materials:

-

Quinoxaline-6-sulfonamide derivative (from Protocol 2) (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (2-3 equivalents)[5]

-

N,N-Dimethylformamide (DMF) (catalytic amount or as solvent)[5]

Procedure:

-